1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine

5-HT2A antagonist CNS disorders schizophrenia

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine is a phenylsulphonyl‑piperazine derivative that belongs to a class of compounds disclosed as selective antagonists of the human 5‑HT2A receptor. The molecule features a 3‑chloro‑2‑methylphenylsulfonyl moiety attached to a piperazine ring, which is N‑substituted with a thiophen‑3‑ylmethyl group.

Molecular Formula C16H19ClN2O2S2
Molecular Weight 370.91
CAS No. 1226448-58-3
Cat. No. B2752143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine
CAS1226448-58-3
Molecular FormulaC16H19ClN2O2S2
Molecular Weight370.91
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CSC=C3
InChIInChI=1S/C16H19ClN2O2S2/c1-13-15(17)3-2-4-16(13)23(20,21)19-8-6-18(7-9-19)11-14-5-10-22-12-14/h2-5,10,12H,6-9,11H2,1H3
InChIKeyRIUSZXAQXWUQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine (CAS 1226448-58-3) – Selective 5‑HT2A Antagonist Scaffold


1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine is a phenylsulphonyl‑piperazine derivative that belongs to a class of compounds disclosed as selective antagonists of the human 5‑HT2A receptor [1]. The molecule features a 3‑chloro‑2‑methylphenylsulfonyl moiety attached to a piperazine ring, which is N‑substituted with a thiophen‑3‑ylmethyl group. This structural architecture is designed to confer high affinity for the 5‑HT2A receptor while minimizing off‑target activity at related serotonin and dopamine receptors [1].

Why 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine Cannot Be Replaced by Simple Analogs


Phenylsulphonyl‑piperazine 5‑HT2A antagonists are exquisitely sensitive to the nature and position of substituents on both the arylsulfonyl and the N‑alkyl regions [1]. Even minor changes, such as removal of the 3‑chloro or 2‑methyl group on the phenyl ring, or replacement of the thiophen‑3‑ylmethyl group with a phenyl or furan analog, can drastically alter binding affinity, selectivity, and pharmacokinetic profile. Consequently, generic interchange of in‑class compounds without rigorous head‑to‑head comparative data risks selecting a molecule with inferior target engagement, altered CNS penetration, or unintended polypharmacology.

Quantitative Differentiation Evidence for 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine


5‑HT2A Receptor Antagonism – Class‑Level Selectivity Over Closely Related GPCRs

The patent family encompassing 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine explicitly claims selective antagonism at the human 5‑HT2A receptor [1]. Although specific Ki/IC50 values for this exact compound have not been published in the peer‑reviewed literature, the structural subclass (3‑chloro‑2‑methylphenylsulfonyl piperazines with heteroarylmethyl N‑substituents) is described as having “high affinity” and “selectivity” for 5‑HT2A relative to 5‑HT2C and dopamine D2 receptors [1]. The presence of the thiophen‑3‑ylmethyl group is designed to enhance lipophilicity and potentially improve blood‑brain barrier penetration compared to simple phenyl or benzyl analogs.

5-HT2A antagonist CNS disorders schizophrenia

Physicochemical Differentiation from the Des‑Thiophene Analog

The thiophen‑3‑ylmethyl group on the piperazine nitrogen is expected to increase lipophilicity and modulate hydrogen‑bonding potential compared to the des‑thiophene analog 1-((3-chloro-2-methylphenyl)sulfonyl)piperazine [1]. Computed logP values (ALOGPS) for the target compound are approximately 3.5, whereas the unsubstituted piperazine analog has a predicted logP of ~1.8 [1]. This difference of ~1.7 log units translates to a roughly 50‑fold higher calculated lipophilicity, which may enhance passive blood‑brain barrier permeability.

Lipophilicity CNS penetration drug design

Metabolic Stability Advantage Conferred by Chloro Substitution – Class‑Level Inference

The 3‑chloro substituent on the phenyl ring is a well‑established strategy to block oxidative metabolism at the para position, as commonly observed in phenylsulphonyl piperazine series [1]. While no direct metabolic stability data for 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine has been published, the patent class explicitly includes halogen substitution to improve metabolic stability relative to unsubstituted phenyl analogs [1]. Analogs lacking the chloro group often suffer rapid CYP‑mediated hydroxylation, leading to higher clearance and shorter half‑life.

Metabolic stability CYP450 lead optimization

Application Scenarios for 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine in CNS Drug Discovery


In Vitro Pharmacological Profiling of 5‑HT2A Antagonists

Use as a reference antagonist in radioligand binding and functional assays (e.g., calcium flux, inositol phosphate accumulation) for the human 5‑HT2A receptor. Its claimed selectivity profile makes it suitable for discriminating 5‑HT2A‑mediated effects from 5‑HT2C or D2 receptor contributions [1].

CNS Penetration and Behavioral Pharmacology in Rodent Models

Employ in preclinical models of schizophrenia, anxiety, or sleep disorders where 5‑HT2A blockade is hypothesized to be therapeutic. The enhanced lipophilicity conferred by the thiophene moiety is expected to facilitate brain uptake, making it a candidate for in vivo proof‑of‑concept studies [1].

Structure–Activity Relationship (SAR) Expansion Around the Thiophene Bioisostere

Utilize as a key intermediate or comparator molecule in medicinal chemistry programs exploring thiophene‑containing piperazines. The compound’s distinct thiophen‑3‑ylmethyl substituent offers a differentiated vector for modulating receptor interactions compared to furan, phenyl, or pyridine analogs [1].

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